molecular formula C10H8FNO B11910443 (8-Fluoroquinolin-4-yl)methanol

(8-Fluoroquinolin-4-yl)methanol

Cat. No.: B11910443
M. Wt: 177.17 g/mol
InChI Key: RBEWQBPGFRBWQH-UHFFFAOYSA-N
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Description

(8-Fluoroquinolin-4-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with the preparation of 8-fluoroquinoline.

    Fluorination: The fluorination of quinoline can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Methanol Addition:

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline aldehydes or quinoline carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of quinoline derivatives with reduced functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of suitable solvents.

Major Products:

    Oxidation: Quinoline aldehydes, quinoline carboxylic acids.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(8-Fluoroquinolin-4-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (8-Fluoroquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    Quinolin-4-ylmethanol: Lacks the fluorine atom, resulting in different biological activities and properties.

    8-Fluoroquinoline: Does not have the methanol group, affecting its reactivity and applications.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of a methanol group, leading to distinct chemical behavior.

Uniqueness: (8-Fluoroquinolin-4-yl)methanol is unique due to the combined presence of the fluorine atom and methanol group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

(8-fluoroquinolin-4-yl)methanol

InChI

InChI=1S/C10H8FNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-5,13H,6H2

InChI Key

RBEWQBPGFRBWQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)CO

Origin of Product

United States

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